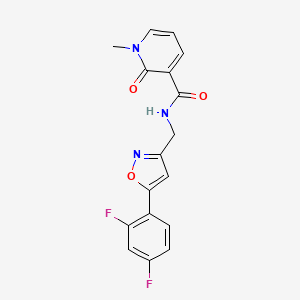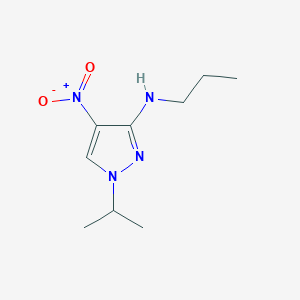![molecular formula C15H12F3N3O3S2 B2372384 2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877654-38-1](/img/structure/B2372384.png)
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .
Chemical Reactions Analysis
The biotransformation of this compound is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N-oxide and an O-deethylated metabolite . One of these metabolites undergoes further metabolism by CYP3A .Aplicaciones Científicas De Investigación
Dual Inhibitory Activity on Enzymes
One significant application of related compounds involves their potential as dual inhibitors for key enzymes, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for cancer therapy. For example, compounds designed around a similar scaffold have been identified as potent dual inhibitors, showcasing high efficacy against human TS and DHFR. This dual inhibitory action signifies the compound's potential utility in developing cancer therapeutics (Gangjee et al., 2008).
Structural Studies and Molecular Interactions
The crystal structures of related compounds have been elucidated to understand their molecular interactions, conformation, and potential binding mechanisms with biological targets. Such studies are foundational for drug design, enabling the optimization of compound properties for improved efficacy and selectivity. Investigations into the crystal structures of derivatives reveal insights into their molecular geometry and intramolecular hydrogen bonding, which are critical for their biological activity (Subasri et al., 2016).
Quantum Chemical Analysis and Drug Likeness
Quantum chemical studies, including density functional theory (DFT) analyses, provide deep insights into the electronic structure, vibrational spectra, and molecular interactions of these compounds. Such analyses can predict the drug-likeness of molecules based on Lipinski's Rule of Five, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This approach has been applied to evaluate the antiviral potency of derivatives against SARS-CoV-2, showcasing the utility of these compounds in addressing contemporary health challenges (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of new derivatives for antitumor activity underscore the potential of these compounds in cancer therapy. Some derivatives have shown potent anticancer activity against various human cancer cell lines, comparable to known chemotherapeutic agents. This highlights the potential for developing new therapeutic agents based on this scaffold for treating different types of cancer (Hafez & El-Gazzar, 2017).
Propiedades
IUPAC Name |
2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)24-9-3-1-8(2-4-9)21-13(23)12-10(5-6-25-12)20-14(21)26-7-11(19)22/h1-4H,5-7H2,(H2,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOJCMJXOIAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

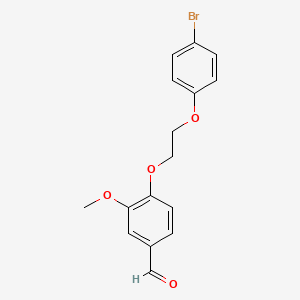
![N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372303.png)
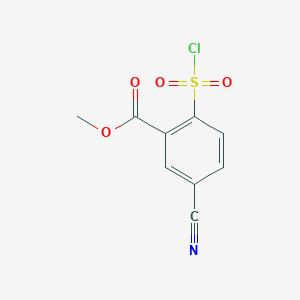
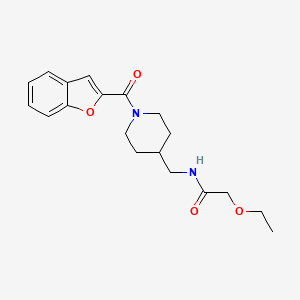
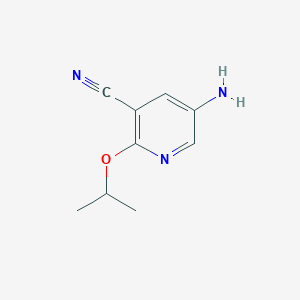
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)
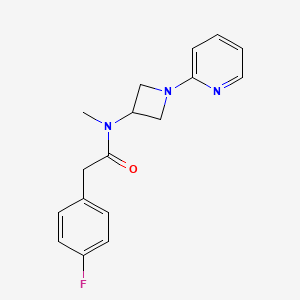
![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)
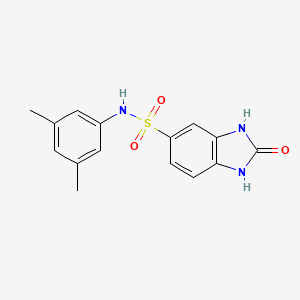
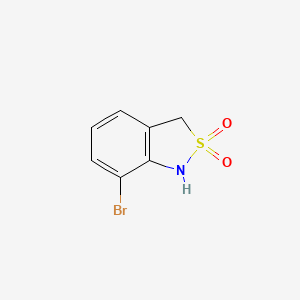
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
